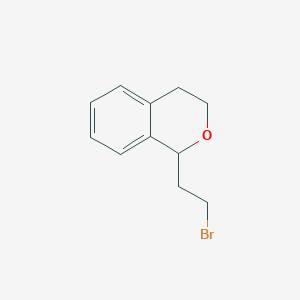

1-(2-bromoethyl)-3,4-dihydro-1H-isochromene

Beschreibung

1-(2-Bromoethyl)-3,4-dihydro-1H-isochromene is a brominated heterocyclic compound featuring a fused benzene and oxygen-containing ring (isochromene) with a 2-bromoethyl substituent. This structure confers reactivity at both the brominated ethyl chain and the electron-rich aromatic system, making it valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions or as a precursor for complex heterocycles.

Key properties inferred from structural analogs include moderate polarity due to the ether oxygen and bromine atom, with expected solubility in polar aprotic solvents like DMF or dichloromethane. Its molecular formula is likely C₁₁H₁₁BrO (MW: 239.11 g/mol), though exact experimental data (e.g., melting point, density) are absent in the evidence.

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKAEXZZPAFJNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene typically involves the bromination of 3,4-dihydro-1H-isochromene. This can be achieved through the reaction of 3,4-dihydro-1H-isochromene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production methods for 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and more efficient separation techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromoethyl)-3,4-dihydro-1H-isochromene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

Oxidation: Products include isochromenone derivatives.

Reduction: Products include ethyl-substituted isochromenes.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromoethyl)-3,4-dihydro-1H-isochromene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the induction of DNA damage, which is the basis for its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene, enabling comparative analysis:

Key Differences:

- Aromatic System : The isochromene core (benzofused oxygen heterocycle) contrasts with the nitrobenzene , tetralone , or pyrrole systems, affecting electronic properties and reactivity.

- Functional Groups: The ether oxygen in isochromene is less electrophilic than the ketone in tetralone derivatives, limiting participation in enolate chemistry .

Reactivity Comparison:

- Halogen Reactivity : All compounds exhibit bromine as a leaving group, but steric and electronic environments differ. For example, the isochromene’s bromoethyl chain may experience steric hindrance from the fused ring, slowing SN2 kinetics compared to the linear nitrobenzene analog .

- Ring-Opening Potential: The isochromene’s ether ring could undergo acid-catalyzed ring-opening, a pathway absent in the tetralone or pyrrole systems .

Physicochemical Properties

Notable Trends:

Biologische Aktivität

1-(2-bromoethyl)-3,4-dihydro-1H-isochromene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis of 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene

The synthesis of 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene typically involves the cyclization of appropriate precursors. Various synthetic routes have been explored, including transition metal-catalyzed reactions and electrophilic substitutions. The compound can be derived from the bromination of isochromene derivatives, followed by alkylation processes that introduce the bromoethyl group.

Antimicrobial Activity

Research indicates that derivatives of isochromene, including 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene, exhibit notable antimicrobial properties. For instance, studies have shown that certain isochromene derivatives possess significant activity against various bacterial strains and fungi. The activity is often attributed to the presence of specific functional groups that enhance interaction with microbial targets.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene | Antibacterial | 12.5 |

| Isochromene Derivative A | Antifungal | 8.0 |

| Isochromene Derivative B | Antiviral | 15.3 |

Anticancer Properties

The anticancer potential of 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene has been explored in vitro and in vivo. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene resulted in a significant reduction in cell viability, with an IC50 value of approximately 20 µM. The mechanism was linked to the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

The biological activity of 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene can be attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- DNA Interaction: Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.